N-[5-[1-[4-(4-acetylpiperazin-1-yl)cyclohexyl]-4-aminopyrazolo[3,4-d]pyrimidin-3-yl]-2-phenoxyphenyl]prop-2-enamide
Übersicht
Beschreibung
TX1-85-1 is an inhibitor of the epidermal growth factor receptor tyrosine kinase ErbB3 (IC50 = 23 nM). It also binds to ErbB2, Lyn, and several other Src family kinases in a live cell chemical proteomics assay when used at a concentration of 2 µM. TX1-85-1 inhibits phosphorylation of Akt and ERK1/2 in ErbB3-dependent HCC2935 and OVCAR-8 cells when used at concentrations of 5 and 2 µM, respectively. However, it does not inhibit proliferation of ErbB3-dependent PC9 GR4, HCC827 GR8, or OVCAR-8 cells (EC50s = ≥10 µM).
TX1-85-1 is ErbB3 inhibitor. TX2-121-1 may exert Her3-dependent pharmacology through an allosteric mechanismthereby disrupting interactions between Her3 and other proteins such as Her3 or cMet consistent with results presented here and distinct from conventional kinase inhibitors, which block catalytic function. Her3 (also known as ErbB3) belongs to the epidermal growth factor receptor tyrosine kinases and is well credentialed as an anti-cancer target but is thought to be 'undruggable' using ATP-competitive small molecules because it lacks appreciable kinase activity.
Wissenschaftliche Forschungsanwendungen
Antitumor and Antimicrobial Activities
Novel N-arylpyrazole-containing enaminones, similar in structure to the compound , have been synthesized and shown to exhibit antitumor and antimicrobial activities. These enaminones have demonstrated inhibition effects against human breast and liver carcinoma cell lines, comparable to 5-fluorouracil, a standard in cancer treatment. Their antimicrobial activity has also been evaluated, further indicating the compound's potential in biomedical research (Riyadh, 2011).
Phosphodiesterase Inhibitors for Cognitive Impairment
Research on 3-aminopyrazolo[3,4-d]pyrimidinones, closely related to the target compound, has revealed their effectiveness as phosphodiesterase 1 (PDE1) inhibitors. These inhibitors, particularly ITI-214, have shown promise in the treatment of cognitive deficits associated with schizophrenia and Alzheimer's disease, as well as other central nervous system disorders (Li et al., 2016).
In Vitro Antitumor Activity
Compounds structurally similar to the target compound, specifically Pyrazolo[3,4‐b]pyridines and Pyrazolo[1,5‐a]pyrimidines linked to a Thiazolo[3,2‐a]benzimidazole Moiety, have demonstrated significant in vitro antitumor activity. One compound in particular showed substantial growth inhibitory activity against the colon cancer cell line CaCo-2, while displaying lower toxicity against normal cells (Abdel‐Aziz et al., 2009).
cGMP Phosphodiesterase Inhibitory Activity
A series of 6-phenylpyrazolo[3,4-d]pyrimidones, which are structurally related to the compound of interest, have been identified as specific inhibitors of cGMP specific (type V) phosphodiesterase. These compounds have shown promise in treating hypertension and have demonstrated good metabolic stability (Dumaitre & Dodic, 1996).
Anti-5-Lipoxygenase Agents
A novel series of pyrazolo[3,4-d]pyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These compounds have shown potential in treating certain types of cancer and reducing inflammation (Rahmouni et al., 2016).
Eigenschaften
IUPAC Name |
N-[5-[1-[4-(4-acetylpiperazin-1-yl)cyclohexyl]-4-aminopyrazolo[3,4-d]pyrimidin-3-yl]-2-phenoxyphenyl]prop-2-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H36N8O3/c1-3-28(42)36-26-19-22(9-14-27(26)43-25-7-5-4-6-8-25)30-29-31(33)34-20-35-32(29)40(37-30)24-12-10-23(11-13-24)39-17-15-38(16-18-39)21(2)41/h3-9,14,19-20,23-24H,1,10-13,15-18H2,2H3,(H,36,42)(H2,33,34,35) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYICDSWKKFSYOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2CCC(CC2)N3C4=NC=NC(=C4C(=N3)C5=CC(=C(C=C5)OC6=CC=CC=C6)NC(=O)C=C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36N8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-[1-[4-(4-acetylpiperazin-1-yl)cyclohexyl]-4-aminopyrazolo[3,4-d]pyrimidin-3-yl]-2-phenoxyphenyl]prop-2-enamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.